Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group, a butylthio chain, and a methyl ester. This structure combines aromatic, thioether, and ester functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 2-butylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-5-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(2)22-17)19(26)27-3/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQKEBBOGRZQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 403.5 g/mol
The structure features a tetrahydropyrido-pyrimidine core with a butylthio group and a fluorophenyl substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions involving various reagents and conditions. Specific methodologies may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of substituents such as butylthio and fluorophenyl groups via nucleophilic substitutions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds in this class have shown MIC values against common pathogens such as Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways through various signaling cascades .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several derivatives of pyrimidine compounds. This compound was included in the screening and showed promising results against resistant strains of bacteria.
-
Case Study on Anticancer Activity :
- In vitro studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing oxidative stress and activating apoptosis-related pathways.
Research Findings Summary
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. The tetrahydropyrido-pyrimidine scaffold is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of a fluorophenyl group may enhance its potency against specific cancer types due to increased lipophilicity and improved binding interactions with biological targets .
-
Inhibition of Enzymatic Activity :
- Compounds related to this structure have been investigated for their ability to inhibit enzymes such as carbonic anhydrase and histone acetyltransferases, which are involved in cancer progression and other diseases. The butylthio group may play a crucial role in modulating enzyme activity through specific interactions with the active site .
- Neuroprotective Effects :
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the anticancer efficacy of a compound structurally similar to methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics .
-
Enzyme Inhibition Assays :
- Another investigation focused on the inhibition of carbonic anhydrase by derivatives of this compound. The kinetic studies revealed that the compound effectively reduced enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent for conditions where carbonic anhydrase plays a critical role .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyrido[2,3-d]pyrimidine family, which shares structural similarities with purines and pteridines. Key analogues include:
Pyrimidine Derivatives with Thioether Substituents Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)** . Comparison: Unlike the target compound, this analogue incorporates a terpene-derived thioether and a phosphoramidite group, enhancing its utility in nucleotide synthesis. The butylthio group in the target compound may confer greater lipophilicity, impacting membrane permeability in biological systems.
Fluorophenyl-Substituted Heterocycles
- The 4-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors (e.g., gefitinib). Fluorine’s electron-withdrawing effects enhance aromatic ring stability and influence hydrogen-bonding interactions .
Physicochemical Properties
- Hydrogen-Bonding Patterns: The pyrido[2,3-d]pyrimidine core can engage in N–H···O and C–H···F interactions, similar to purine derivatives. However, the butylthio group may disrupt crystal packing compared to hydroxyl or amino substituents, reducing crystallinity .
- Ring Puckering : The tetrahydropyrido ring system likely adopts a puckered conformation, as described by Cremer and Pople’s coordinates for six-membered rings. This puckering may influence binding to flat enzymatic active sites, contrasting with planar pyrimidine derivatives .
Data Table: Key Comparisons
Research Findings and Implications
- The 4-fluorophenyl group may enhance target affinity compared to non-fluorinated analogues .
- Crystallography : The compound’s structure determination would likely employ SHELX software, given its prevalence in small-molecule refinement. However, its reduced crystallinity (due to bulky substituents) may necessitate advanced data collection techniques .
- Material Science : The thioether and fluorophenyl groups could stabilize charge-transfer complexes, distinguishing it from simpler pyrimidine derivatives.
Preparation Methods
Core Pyrido[2,3-d]Pyrimidine Scaffold Formation
The synthesis begins with constructing the pyrido[2,3-d]pyrimidine core, typically via cyclocondensation reactions . A widely adopted method involves reacting 2-aminonicotinonitrile with β-keto esters under acidic or basic conditions. For example, 2-amino-5-methylnicotinonitrile reacts with ethyl acetoacetate in ethanol with catalytic acetic acid to form the tetrahydropyrido[2,3-d]pyrimidine intermediate. This step proceeds through a tandem Michael addition and cyclization mechanism, yielding the 4-oxo-3,4,5,8-tetrahydro backbone.
Table 1: Reagents and Conditions for Core Formation
Key challenges include avoiding over-cyclization and ensuring proper regiochemistry. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes while maintaining yields above 70%.
Functionalization of the Core Structure
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety at position 5 is introduced via Suzuki-Miyaura cross-coupling . A halogenated intermediate (e.g., 5-bromo derivative) reacts with 4-fluorophenylboronic acid in the presence of a palladium catalyst. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a dioxane/water solvent system at 90°C for 8 hours. This method achieves >85% coupling efficiency, as confirmed by LC-MS.
Incorporation of the Butylthio Substituent
The butylthio (-S-C₄H₉) group at position 2 is installed through nucleophilic aromatic substitution . The core scaffold’s position 2 is first halogenated (e.g., with Cl or Br), followed by reaction with butanethiol in dimethylformamide (DMF) using K₂CO₃ as a base. Reaction temperatures of 60–70°C for 6–8 hours prevent disulfide byproduct formation.
Table 2: Thioether Formation Parameters
| Parameter | Value |
|---|---|
| Halogenating agent | N-Bromosuccinimide |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction time | 8 hours |
| Yield | 78–82% |
Esterification and Final Modification
The methyl ester at position 6 is introduced early in the synthesis to enhance solubility. Esterification is typically performed using methyl chloroformate in the presence of pyridine. Alternatively, the carboxylic acid intermediate (generated by hydrolyzing a nitrile group) is treated with methanol under Mitsunobu conditions (DIAD, PPh₃).
Table 3: Esterification Optimization
| Method | Reagents | Yield |
|---|---|---|
| Chloroformate route | Methyl chloroformate | 88% |
| Mitsunobu reaction | DIAD, PPh₃, MeOH | 92% |
Analytical Characterization
Post-synthesis, the compound is validated using:
Challenges and Mitigation Strategies
- Regioselectivity in Cyclocondensation : Competing pathways may form pyrido[3,2-d]pyrimidine isomers. Using bulky β-keto esters (e.g., ethyl diphenylacetate) steers reactivity toward the desired regioisomer.
- Suzuki Couching Side Reactions : Homocoupling of boronic acid is minimized by degassing solvents and using PdCl₂(dppf) as a catalyst.
- Thioether Oxidation : The butylthio group may oxidize to sulfone during purification. Performing reactions under nitrogen and using antioxidants (e.g., BHT) prevents this.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of fluorinated aryl ketones with thiourea derivatives under metal-free conditions, followed by cyclization and esterification. For example, fluoropyrimidine cores can be constructed using β-CF3-aryl ketones as precursors, with yields optimized via controlled temperature (80–120°C) and polar aprotic solvents like DMF or acetonitrile . Subsequent functionalization with a butylthio group may require nucleophilic substitution using butylthiol in the presence of a base (e.g., K₂CO₃) .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the 4-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and butylthio moiety (δ ~0.8–2.8 ppm for aliphatic protons) are diagnostic .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ or [M+Na]⁺) confirms molecular formula integrity .
- X-ray crystallography (if crystalline): Resolves the fused pyrido-pyrimidine ring system and substituent orientations .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC with C18 columns and methanol/water eluents improves purity. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystallinity .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the butylthio group?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Use DMSO or DMF to stabilize thiolate intermediates .
- Catalysis : Transition-metal catalysts (e.g., CuI) or phase-transfer agents (e.g., TBAB) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions at 60–80°C minimize side reactions (e.g., oxidation of thiols to disulfides) .
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition) using consistent buffer systems (e.g., PBS at pH 7.4) and controls .
- Structural analogs : Compare activity with related pyrido-pyrimidine derivatives (e.g., benzyl or tert-butyl analogs) to identify substituent-specific effects .
Q. What strategies enhance the compound’s solubility for pharmacological testing?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) via post-synthetic modifications at the 5- or 7-positions .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques to improve aqueous solubility without altering the core structure .
Q. How does the butylthio substituent influence the compound’s electronic properties?
- Methodological Answer : The electron-donating butylthio group increases electron density on the pyrimidine ring, which can be quantified via:
- DFT calculations : Analyze HOMO/LUMO distributions to predict reactivity .
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
